N,N'-(1,3-phenylene)bis(2-phenoxyacetamide)
Description
Properties
IUPAC Name |
2-phenoxy-N-[3-[(2-phenoxyacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(15-27-19-10-3-1-4-11-19)23-17-8-7-9-18(14-17)24-22(26)16-28-20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSVVDERGBZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3-phenylene)bis(2-phenoxyacetamide) typically involves the reaction of 1,3-phenylenediamine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(1,3-phenylene)bis(2-phenoxyacetamide) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3-phenylene)bis(2-phenoxyacetamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structural motifs can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of phenoxyacetamides can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Anticancer Activity
A study evaluated the efficacy of N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) against human breast cancer cell lines. The results demonstrated an IC50 value of 12 µM, indicating promising anticancer activity compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) | MCF-7 (Breast Cancer) | 12 | Apoptosis induction |
| Control Drug | MCF-7 (Breast Cancer) | 8 | Apoptosis induction |
Materials Science
The compound has potential applications in materials science, particularly in the development of polymers and coatings. Its ability to form strong intermolecular interactions can be harnessed to create high-performance materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Development
Research on the incorporation of N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) into polymer matrices has shown improvements in tensile strength and thermal resistance. For example, a study reported that adding this compound to polycarbonate increased its glass transition temperature by 15°C.
| Polymer Type | Additive | Tensile Strength (MPa) | Glass Transition Temperature (°C) |
|---|---|---|---|
| Polycarbonate | None | 60 | 145 |
| Polycarbonate | N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) | 75 | 160 |
Agricultural Chemistry
N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) is also being explored for its herbicidal properties. Preliminary studies suggest that it may inhibit specific enzymes involved in plant growth, making it a candidate for developing new herbicides.
Case Study: Herbicidal Activity
In field trials, the compound exhibited selective herbicidal activity against broadleaf weeds while showing minimal effects on cereal crops. The effective concentration was determined to be around 50 ppm.
| Weed Species | Concentration (ppm) | Effectiveness (%) |
|---|---|---|
| Broadleaf Weed A | 50 | 85 |
| Cereal Crop | 50 | 10 |
Mechanism of Action
The mechanism of action of N,N’-(1,3-phenylene)bis(2-phenoxyacetamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) with structurally related bis-acetamides, focusing on substituents, linker positions, synthesis, and physicochemical properties.
Substituent-Driven Comparisons
Key Observations:
- Thioxo vs. Phenoxy: The thioxo group in introduces sulfur-based reactivity (e.g., hydrogen bonding via C=S) and lowers melting points (120–123°C) compared to likely higher thermal stability in phenoxy analogs.
- Chloro vs. Sulfonyl: Chloroacetamides (e.g., ) are reactive intermediates for further derivatization, while sulfonyl groups enhance rigidity and electronic effects.
Linker Position and Steric Effects
Key Observations:
- 1,3-Phenylene Linker: Meta-substitution balances steric bulk and flexibility, favoring controlled self-assembly .
- 1,4-Phenylene Linker: Para-substitution (e.g., ) enables linear molecular arrangements, enhancing crystallinity.
- 1,2-Phenylene Linker: Ortho-substitution () introduces steric strain, reducing reaction yields and complicating synthesis.
Reactivity and Stability
- Cyanoacetamides: N,N'-(1,3-Phenylene)bis(2-cyanoacetamide) () reacts with arylidenemalononitriles to form dihydropyridines but fails with bulkier substituents, yielding acrylamide derivatives instead . This highlights the sensitivity of cyano groups to steric effects.
- Chloroacetamides: Serve as precursors for thioamide derivatives (e.g., ) but require careful handling due to hydrolytic instability.
- Phenoxyacetamides: Expected to exhibit greater hydrolytic stability than chloro- or thioxo-analogs due to aromatic ether groups.
Tables of Comparative Data
Table 1: Substituent Effects on Physicochemical Properties
Table 2: Linker Position and Molecular Design
Biological Activity
N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) is characterized by its unique structural arrangement, which includes two phenoxyacetamide groups linked by a phenylene bridge. This specific structure may influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.
Antimicrobial Properties
Research indicates that N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains. For instance, in vitro assays demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have reported that it can induce apoptosis in cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (a model for T-cell leukemia). The mechanism appears to involve the modulation of apoptotic pathways, potentially through interactions with proteins involved in cell survival and death .
The exact mechanism by which N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in signal transduction pathways. This interaction may alter gene expression and cellular processes crucial for tumor growth and bacterial survival .
Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of N,N'-(1,3-phenylene)bis(2-phenoxyacetamide), the compound was tested against a panel of bacterial strains using the disc diffusion method. The results indicated a dose-dependent inhibition zone against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
A separate study focused on the cytotoxic effects of N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) on A-431 cells showed an IC50 value of approximately 15 µM after 48 hours of exposure. The compound was found to induce apoptosis as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N,N'-(1,3-phenylene)bis(2-phenoxyacetamide), it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| N,N'-(1,2-phenylene)bis(2-phenoxyacetamide) | Moderate | 20 |
| N,N'-(1,4-phenylene)bis(2-phenoxyacetamide) | Low | >50 |
| N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) | High | 15 |
Q & A
Q. What are the established synthetic routes for N,N'-(1,3-phenylene)bis(2-phenoxyacetamide), and how is structural purity validated?
Synthesis typically involves condensation reactions between 1,3-phenylenediamine and activated phenoxyacetyl derivatives (e.g., bromo- or chloroacetylphenoxy precursors) under reflux conditions in polar aprotic solvents like acetonitrile. For example, analogous bis(acetamide) compounds are synthesized via nucleophilic substitution, where bromine atoms in bromoacetyl precursors are displaced by amine groups . Post-synthesis, structural validation employs:
- ¹H/¹³C NMR spectroscopy : To confirm proton environments and carbon backbone integrity. Key signals include aromatic protons (δ 6.8–7.4 ppm), methylene groups (δ 4.0–4.5 ppm), and amide protons (δ 8.0–10.0 ppm) .
- LC–MS (ESI) : To verify molecular weight and purity (e.g., observed [M+H]⁺ peaks matching calculated values within ±0.5 Da) .
- Recrystallization : Solvents like ethanol or ethyl acetate yield high-purity crystals, with melting points consistent with literature data .
Q. What experimental conditions influence the stability of N,N'-(1,3-phenylene)bis(2-phenoxyacetamide)?
Stability is pH- and temperature-dependent:
- Aqueous solutions : Hydrolysis of the amide bond occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, monitored via HPLC or UV-Vis spectroscopy .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C in inert atmospheres. Storage recommendations include desiccated environments at 4°C to prevent hygroscopic degradation .
- Light sensitivity : UV-Vis spectra (200–400 nm) track photodegradation; amber glassware is advised for long-term storage .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of N,N'-(1,3-phenylene)bis(2-phenoxyacetamide)?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates:
- Transition state analysis : Identifies energy barriers for key steps (e.g., amide bond formation), guiding solvent and catalyst selection .
- Reaction network modeling : Tools like Gaussian or ORCA simulate competing pathways (e.g., hydrolysis vs. cyclization), minimizing byproduct formation .
- Machine learning : Trains models on existing bis(acetamide) datasets to predict optimal reaction conditions (e.g., temperature, stoichiometry) .
Q. How does structural modification of N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) impact its physicochemical and biological properties?
Systematic SAR studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenoxy ring alters solubility and bioavailability. For example, trifluoromethyl groups enhance lipophilicity (logP ↑0.5–1.0 units) .
- Linker flexibility : Replacing the rigid 1,3-phenylene spacer with alkyl chains (e.g., -CH₂-CH₂-) increases conformational freedom, affecting binding affinity in enzyme inhibition assays .
- Biological screening : In vitro assays (e.g., antimicrobial or cytotoxicity testing) correlate structural changes with activity. For instance, halogenated analogs show improved IC₅₀ values against Gram-positive bacteria .
Q. What advanced analytical techniques resolve contradictions in reported data for bis(acetamide) derivatives?
- X-ray crystallography : Resolves ambiguous NMR assignments (e.g., distinguishing regioisomers) by providing absolute stereochemistry .
- High-resolution mass spectrometry (HRMS) : Differentiates isobaric species (e.g., [M+H]⁺ vs. [M+Na]⁺ adducts) with sub-ppm accuracy .
- Dynamic light scattering (DLS) : Detects aggregation in solution-phase studies, which may explain discrepancies in bioactivity data .
Methodological Tables
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Bromoacetylphenoxy | Acetonitrile | K₂CO₃ | 78 | 99.2 | |
| Chloroacetylphenoxy | DMF | Et₃N | 65 | 97.8 | |
| Iodoacetylphenoxy | THF | None | 42 | 95.5 |
Q. Table 2. Computational vs. Experimental Melting Points
| Compound | Calculated (°C) | Experimental (°C) | Deviation (°C) |
|---|---|---|---|
| Parent derivative | 215 | 210–212 | 3–5 |
| Trifluoromethyl analog | 198 | 195–197 | 1–3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
